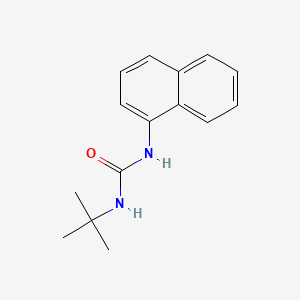
N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDBD, is a synthetic compound that has attracted attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. MDBD is a derivative of the phenethylamine family and belongs to the class of compounds known as psychoactive substances.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: has been studied for its potential effects on the central nervous system (CNS). It acts as a potent 5-HT2A receptor agonist, which is a key element in mediating hallucinogenic effects in humans . This compound’s affinity for serotonergic receptors makes it a valuable tool for studying psychiatric disorders and potential treatments.
Drug Discrimination Paradigm
In behavioral pharmacology, this compound has been used in drug discrimination studies to understand the subjective effects of drugs. It has shown similar discriminative stimulus effects to other hallucinogens like DOM and N,N-dimethyltryptamine, but not methamphetamine . This suggests its utility in differentiating the effects of serotonergic hallucinogens from stimulants.
Metabolism Studies
Metabolic pathways of psychoactive substances are crucial for understanding their pharmacokineticsN-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been used in in vitro metabolism studies, showing transformation into O-demethylated metabolites . This information is vital for clinical casework and forensic toxicology.
Synthesis and Chemical Analysis
The compound’s structure allows for straightforward synthesis methods, making it accessible for research without requiring controlled precursors . Its analysis is also significant in the field of chemistry, where it serves as a reference material for identifying and quantifying substances in various matrices .
Hallucinogenic Research
As a classical hallucinogen, this compound is instrumental in researching the effects of hallucinogenic drugs on the brain. Its long duration of effects, similar to other hallucinogenic amphetamines, makes it a subject of interest for studying the prolonged impact of such substances on human cognition and behavior .
Receptor Binding Studies
The compound’s high affinity for 5-HT2B/2C receptors, in addition to 5-HT2A, provides a deeper understanding of the serotonergic system’s role in hallucinogenic experiences. This can lead to the development of new therapeutic agents targeting these receptors for various CNS disorders .
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5/c1-21-14-9-12(15(22-2)8-11(14)18)19-17(20)10-3-4-13-16(7-10)24-6-5-23-13/h3-4,7-9H,5-6H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQDMUKNEKBWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC3=C(C=C2)OCCO3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)





![(4-ethylcyclohexyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5719296.png)
![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)

![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)


![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)
